Cas no 110044-82-1 (MG-101)

MG-101 structure
MG-101 structure
상품 이름:MG-101
CAS 번호:110044-82-1
MF:C20H37N3O4
메가와트:383.52548
MDL:MFCD00065505
CID:152974
PubChem ID:329749147

MG-101 화학적 및 물리적 성질

이름 및 식별자

    • L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
    • CALPAIN INHIBITOR I
    • MG 101
    • MG-101 (ALLN)
    • NULL
    • Ac-Leu-Leu-Nle-al
    • AC-LEU-LEU-NLE-CHO
    • AC-LEU-LEU-NORLEUCINAL
    • ac-llnl-cho
    • AC-LL-NORLEUCINAL
    • ALL
    • ALLN
    • ALLN Ac-LLnL-CHO MG-101 N-Acetyl-Leu-Leu-Norleu-al N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • CALPAIN INHIBITOR
    • Calpain Inhibitor I,ALLN
    • LLNL
    • MG-101
    • N-Acetyl-Leu-Leu-Norleu-al
    • N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • n-acetyl-leu-leu-norleucinal
    • N-Acetyl-L-leucinyl-L-leucinyl-L-norleucinal
    • InSolution? ALLN
    • KBio2_002847
    • (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-oxo-1-((S)-1-oxohexan-2-ylamino)pentan-2-yl)pentanamide
    • KBio2_000279
    • HY-18964
    • BCBcMAP01_000098
    • N-acetyl-L-leucyl-N-[(2S)-1-oxohexan-2-yl]-L-leucinamide
    • 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
    • UPCMLD-DP120
    • HMS1989N21
    • MG101
    • CHEMBL304784
    • N-[N-(N-Acetyl-L-leucyl)-L-leucyl]-L-norleucine, aldehyde deriv.
    • E78366
    • N-acetylleucylleucylnorleucinal
    • Acetylleucyl-leucyl-norleucinal
    • Bio2_000759
    • FMYKJLXRRQTBOR-BZSNNMDCSA-N
    • HMS1791N21
    • Calpain Inhibitor I, >=97% (TLC), powder
    • KBioGR_000279
    • HMS3402N21
    • ALLN - CAS 110044-82-1
    • Ac-Leu-Leu-Nle-H
    • s7386
    • Ac-Leu-Leu-L-norleucinal
    • N-Acetyl-L-leucine-L-leucine-L-norleucinal
    • J-002364
    • Calpain Inhibitor I, >=97.0% (TLC)
    • MFCD00065505
    • CHEBI:2423
    • KBio3_000557
    • NCGC00161662-01
    • (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
    • Bio2_000279
    • HMS1361N21
    • N-Acetyl-leucyl-leucyl-norleucinal
    • N-Ac-Leu-leu-norleucinal
    • Ac-Leu-Leu-Nle-CHO; ALLN
    • UPCMLD-DP120:002
    • AKOS024457579
    • N-acetyl-L-leucyl-L-leucyl-L-leucinal
    • IDI1_034029
    • L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
    • Q27096777
    • CALPAIN IHIBITOR I
    • CCG-208037
    • NS00069341
    • (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-N-[(1S)-1-formylpentyl]-4-methylpentanamide
    • KBioSS_000279
    • DTXSID70911457
    • ALLN, Ac-LLnL-CHO, MG-101, N-Acetyl-Leu-Leu-Norleu-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
    • DB07558
    • KBio3_000558
    • N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide
    • Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, synthetic
    • UPCMLD-DP120:001
    • N-{N-[N-Acetyl-(S)-leucyl]-(S)-leucyl}norleucinal
    • Calpain inhibitor I;Ac-LLnL-CHO;ALLN
    • 2-ACETYLAMINO-4-METHYL-PENTANOIC ACID [1-(1-FORMYL-PENTYLCARBAMOYL)-3-METHYL-BUTYL]-AMIDE
    • 110044-82-1
    • NCGC00161662-02
    • BRD-K35923252-001-01-0
    • CS-4961
    • SCHEMBL231491
    • EX-A3085
    • NCGC00161662-08
    • BSPBio_001559
    • (S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
    • BDBM50069792
    • BS-48888
    • NCGC00161662-03
    • KBio2_005415
    • (2S)-2-[(2S)-2-ACETAMIDO-4-METHYLPENTANAMIDO]-4-METHYL-N-[(2S)-1-OXOHEXAN-2-YL]PENTANAMIDE
    • GTPL13381
    • MDL: MFCD00065505
    • 인치: InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
    • InChIKey: FMYKJLXRRQTBOR-BZSNNMDCSA-N
    • 미소: O=C(N[C@H](C=O)CCCC)[C@@H](NC([C@@H](NC(C)=O)CC(C)C)=O)CC(C)C

계산된 속성

  • 정밀분자량: 383.27800
  • 동위원소 질량: 383.278
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 16
  • 복잡도: 492
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3
  • 토폴로지 분자 극성 표면적: 104
  • 상호 변형 이기종 수량: 16
  • 표면전하: 0

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 1.020±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 510.42°C (rough estimate)
  • 플래시 포인트: 192.9°C
  • 굴절률: 1.6300 (estimate)
  • 용해도: 극미용성(0.16g/l)(25ºC),
  • 수용성: Soluble in dimethyl sulfoxide, ethanol, methanol. Insoluble in water, and aqueous buffers.
  • PSA: 104.37000
  • LogP: 3.11470
  • 용해성: 미확정

MG-101 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S22; S24/25
  • 포카표 F사이즈:3-10
  • 보안 용어:S22-24/25
  • 저장 조건:2-8°C

MG-101 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M340950-2mg
MG-101 (ALLN)
110044-82-1
2mg
$68.00 2023-05-17
TRC
M340950-10mg
MG-101 (ALLN)
110044-82-1
10mg
$142.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9296-25mg
Calpain Inhibitor I, ALLN
110044-82-1 98%
25mg
¥1328.00 2023-09-09
Ambeed
A158847-25mg
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
110044-82-1 98+%
25mg
$128.0 2025-02-20
abcr
AB348869-250mg
Calpain Inhibitor I, 95%; .
110044-82-1 95%
250mg
€771.80 2024-06-12
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6583-10 mg
MG101
110044-82-1 98.00%
10mg
¥987.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C872894-5mg
Calpain inhibitor-1
110044-82-1 97%
5mg
¥1,044.90 2022-01-13
Apollo Scientific
BIC0320-25mg
Calpain inhibitor I
110044-82-1
25mg
£160.00 2025-02-19
ChemScence
CS-4961-50mg
MG-101
110044-82-1 ≥98.0%
50mg
$480.0 2022-04-28
Ambeed
A158847-1g
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
110044-82-1 98+%
1g
$1193.0 2025-02-20

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:110044-82-1)MG-101
A906400
순결:99%/99%/99%/99%
재다:50mg/100mg/250mg/1g
가격 ($):190.0/285.0/420.0/1074.0
atkchemica
(CAS:110044-82-1)MG-101
CL1811
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의